molecular formula C13H11N5O2 B11799059 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11799059
M. Wt: 269.26 g/mol
InChI Key: WQDPBKHBZXPGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-d]pyrimidin-4(3H)-one is a sophisticated chemical scaffold designed for early-stage drug discovery research. Compounds based on the pyrido[2,3-d]pyrimidine core are of significant interest due to their structural resemblance to purines, allowing them to interact with a variety of critical enzymatic targets in cellular pathways . This particular derivative holds promise for investigators exploring new therapeutic agents, especially in the fields of oncology and infectious diseases. Key Research Applications & Value: Kinase Inhibition in Oncology: The pyrido[2,3-d]pyrimidine scaffold is a well-recognized pharmacophore in the development of kinase inhibitors . Research on similar analogs has demonstrated potent activity against pivotal kinases such as the Epidermal Growth Factor Receptor (EGFR), including resistant mutants like T790M, cyclin-dependent kinases (CDKs), and mTOR . This makes the compound a valuable candidate for developing next-generation targeted cancer therapies aimed at overcoming treatment resistance. Dual Anticancer and Antimicrobial Activity: Amino-functionalized pyrido[2,3-d]pyrimidine derivatives have shown compelling dual functionality, exhibiting not only cytotoxicity against various human cancer cell lines but also antibacterial efficacy against pathogens like E. coli and P. aeruginosa . This multi-target potential is particularly relevant for addressing opportunistic infections in immunocompromised patients. Broad Spectrum Potential: Beyond kinase and antimicrobial applications, this scaffold has been investigated for its potential against other biological targets, including dihydrofolate reductase (DHFR) and viral enzymes, indicating its utility in diverse research programs . Notice to Researchers: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for confirming the product's identity and purity and for complying with all applicable laws and institutional guidelines for the safe handling of chemicals.

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N5O2/c1-20-9-5-8(6-15-7-9)12-17-11-10(3-2-4-16-11)13(19)18(12)14/h2-7H,14H2,1H3

InChI Key

WQDPBKHBZXPGCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

Preparation Methods

Core Scaffold Construction via Multi-Component Reactions

The pyrido[2,3-d]pyrimidin-4(3H)-one core can be efficiently assembled using one-pot multi-component reactions. A prominent method involves the condensation of 4-aminopyrimidine derivatives with aryl aldehydes and active methylene compounds. For instance, reacting 6-amino-1,3-dimethyluracil with 5-methoxy-3-pyridinecarboxaldehyde and ethyl cyanoacetate under microwave irradiation yields the target scaffold via sequential Knoevenagel condensation, Michael addition, and cyclization . This approach minimizes side reactions and achieves moderate to high yields (60–75%) within 2–4 hours .

Reaction Conditions:

  • Catalyst: Acetic acid (10 mol%)

  • Solvent: Ethanol or DMF

  • Temperature: 80–120°C (thermal) or 150–200 W (microwave)

  • Time: 2–6 hours

The 5-methoxypyridin-3-yl group is introduced during the Knoevenagel step, where the aldehyde forms an arylidene intermediate with the active methylene component. Subsequent cyclization and auto-oxidation aromatize the system, yielding the fully substituted pyrido[2,3-d]pyrimidinone .

Suzuki-Miyaura Cross-Coupling for C-2 Functionalization

Post-core modification via Suzuki-Miyaura coupling offers a flexible route to install the 5-methoxypyridin-3-yl group at the C-2 position. Starting from a halogenated pyrido[2,3-d]pyrimidinone intermediate (e.g., 2-bromo or 2-chloro derivatives), palladium-catalyzed coupling with 5-methoxypyridin-3-ylboronic acid introduces the aryl moiety . This method is particularly advantageous for late-stage diversification, as demonstrated in the synthesis of SIK inhibitors .

Procedure Highlights:

  • Intermediate Preparation:

    • Bromination of the pyrido[2,3-d]pyrimidinone core using N-bromosuccinimide (NBS) in DMF yields 2-bromo derivatives .

  • Coupling Reaction:

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃

    • Solvent: Dioxane/water (4:1)

    • Temperature: 90°C, 12 hours

    • Yield: 65–80%

This method ensures regioselective installation of the 5-methoxypyridinyl group while preserving the 3-amino functionality.

Ring-Closure Strategies from Pyrimidine Precursors

Classical pyrido[2,3-d]pyrimidine synthesis involves cyclizing substituted pyrimidines with three-carbon synthons. For example, treating 6-amino-2-thiouracil with dimethyl acetylenedicarboxylate (DMAD) in methanol initiates a Michael addition-cyclization sequence, forming the pyrido ring . To adapt this for the target compound, 5-methoxypyridin-3-ylacetic acid esters are employed as starting materials, enabling direct incorporation of the aryl group during cyclization .

Key Steps:

  • Esterification: 5-Methoxypyridin-3-ylacetic acid is converted to its ethyl ester using thionyl chloride and ethanol .

  • Cyclization: The ester reacts with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde under basic conditions (K₂CO₃, DMF, 120°C), forming the pyrido[2,3-d]pyrimidinone core .

  • Sulfide Oxidation: The methylthio group at C-2 is oxidized to a sulfone using m-CPBA, enhancing reactivity for subsequent amination .

Introduction of the 3-Amino Group

The 3-amino functionality is typically introduced via nucleophilic substitution or reduction. In one approach, the 3-nitro intermediate (generated by nitrating the pyrimidinone core) is reduced using hydrogen gas and palladium on carbon, yielding the amine . Alternatively, direct amination with ammonia under high-pressure conditions achieves comparable results .

Optimization Data:

MethodConditionsYield (%)
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 25°C85
Direct AminationNH₃ (7 M in MeOH), 100°C, 24h70

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods for synthesizing 3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:

MethodAdvantagesLimitationsYield (%)
Multi-Component ReactionOne-pot, scalable, minimal purificationRequires optimized aldehyde60–75
Suzuki CouplingLate-stage diversification, high selectivityRequires halogenated precursor65–80
Ring-ClosureDirect aryl incorporationMulti-step, moderate yields50–65

Structural Characterization and Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.88 (s, 1H, H-5), 7.95 (d, J = 2.5 Hz, 1H, pyridinyl-H), 6.92 (dd, J = 8.5, 2.5 Hz, 1H, pyridinyl-H), 5.32 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃) .

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 172.2 (C-4), 161.5 (C-2), 157.0 (pyridinyl-C), 136.6 (C-5), 130.7 (C-6) .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Cancer Therapy

The primary application of 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one lies in its potential as a PI3K inhibitor. PI3K plays a crucial role in cellular processes such as proliferation, survival, and metabolism, making it a significant target in cancer therapy.

Mechanism of Action:

  • The compound inhibits the PI3K signaling pathway, which is often dysregulated in various cancers. By modulating this pathway, it can potentially halt tumor growth and induce apoptosis in cancer cells.

Case Studies:

  • In vitro Studies:
    • Various studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidinone compounds exhibit potent inhibitory effects on PI3K activity. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against PI3Kα and mTOR pathways .
  • In vivo Efficacy:
    • Animal models have been utilized to assess the antitumor efficacy of these compounds. Results indicate significant tumor reduction when administered alongside traditional chemotherapy agents .

Anti-inflammatory Applications

Research has indicated that inhibitors of the PI3K pathway can also play a role in modulating inflammatory responses. The compound's ability to inhibit PI3K may extend its utility beyond oncology into treating inflammatory diseases.

Mechanism:

  • By inhibiting PI3K signaling, the compound may reduce the activation of inflammatory pathways, thus providing therapeutic benefits for conditions such as rheumatoid arthritis and other autoimmune disorders.

Neurological Disorders

Emerging studies suggest that PI3K inhibitors may have neuroprotective effects. The modulation of this pathway could be beneficial in conditions like Alzheimer's disease and multiple sclerosis.

Research Findings:

  • Preliminary findings from animal studies indicate that compounds similar to this compound may help in reducing neuroinflammation and improving cognitive functions .

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer TherapyPI3K/mTOR inhibitionSignificant tumor reduction observed
Anti-inflammatoryModulation of inflammatory pathwaysPotential reduction in inflammatory markers
Neurological DisordersNeuroprotection through PI3K inhibitionImprovement in cognitive functions noted

Mechanism of Action

The mechanism by which 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Electronics : The 5-methoxy group in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., 5-chloro in ) .
  • Functional Groups: Hydrazine derivatives () exhibit strong antimicrobial activity, whereas 3-amino-substituted analogs (e.g., target compound) are hypothesized to target kinases or inflammatory enzymes .

Pharmacological Profiles

Anticancer Activity:

  • Compound 5a () with a 4-chlorophenyl group showed IC50 values of 0.3 µM against HepG-2 cells, outperforming doxorubicin . The target compound’s 5-methoxy group may improve selectivity for tyrosine kinases or DNA repair enzymes.

Antimicrobial Activity:

  • Hydrazinyl derivatives () demonstrated broad-spectrum activity, likely due to the hydrazine moiety’s ability to disrupt microbial metalloenzymes . The 3-amino group in the target compound may offer similar mechanisms but with reduced toxicity .

Anti-Inflammatory Potential:

  • Pyrido[2,3-d]pyrimidinones () inhibit mPGES-1, a key enzyme in prostaglandin E2 synthesis.

Biological Activity

The compound 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and its implications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 231.26 g/mol
  • CAS Number : Not specified in the sources.

The primary mechanism of action for compounds like This compound is through the inhibition of the PI3K pathway. This pathway is crucial in regulating various cellular functions, including growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound's interaction with specific molecular targets allows it to modulate signaling pathways that are often dysregulated in cancerous tissues .

Antitumor Efficacy

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values for related compounds ranging from 45.69 μM to 45.81 μM against specific immortalized rat cell lines .

Case Studies

  • Inhibition of Cell Growth : A study evaluated the effects of pyrido[2,3-d]pyrimidine derivatives on cell viability using the MTT assay. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Another investigation into structure-activity relationships (SAR) revealed that modifications on the pyridine ring significantly affected biological activity, highlighting the importance of chemical structure in therapeutic efficacy .

Data Tables

Compound NameIC50 (μM)Activity TypeCell Line
Compound A45.69AntitumorRat liver cells
Compound B45.81AntitumorRat liver cells
Compound C30.50AntiproliferativeA549 (lung cancer)
Compound D25.00Apoptotic inductionNCI-H1975

Q & A

Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized?

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via cyclocondensation or transamidation reactions. For example:

  • Cyclocondensation : Reacting 2-aminonicotinic acid derivatives with formamide or urea under microwave irradiation (150–280°C) yields pyrido[2,3-d]pyrimidinones via intramolecular cyclization .
  • Transamidation : Using triethylorthopropionate and acetic acid with 2-amino-N-(4-chlorophenyl)nicotinamide achieves high yields (93%) by eliminating ammonia and forming the pyrimidine ring .
    Optimization : Key parameters include temperature (140–280°C), solvent choice (formamide, ethoxyethanol), and catalysts (DMF-DMA for amidino ester formation). Reaction time and microwave-assisted heating improve efficiency .

Q. How is the structural integrity of 3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one confirmed experimentally?

Characterization involves:

  • Spectroscopic methods : FTIR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (pyridyl proton signals at δ 8.2–8.5 ppm), and LCMS (molecular ion peak matching theoretical mass) .
  • X-ray crystallography : Confirms planarity of the fused pyrido-pyrimidine ring system and substituent positioning .

Q. What biological activities are associated with pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds?

These compounds exhibit:

  • Anticancer activity : Inhibition of PDE3B (phosphodiesterase 3B) in HT-29 colon cancer cells via cAMP/cGMP modulation .
  • Anti-inflammatory potential : mPGES-1 (microsomal prostaglandin E2 synthase-1) inhibition, reducing pro-inflammatory PGE2 .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents (e.g., adamantane or chromene groups)?

For sterically hindered derivatives (e.g., adamantane-pyrido[2,3-d]pyrimidines):

  • Stepwise synthesis : Introduce bulky groups (e.g., 3-aminoadamantane-1-ol) via nucleophilic substitution after core scaffold formation .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction homogeneity .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate coupling reactions, improving yields from 45% to 86% in brominated derivatives .

Q. How do structural modifications (e.g., substitution at C-2 or C-3) influence PDE3 inhibitory activity and selectivity?

  • C-2 substituents : Pyridone or pyrido[2,3-d]pyrimidin-4(3H)-one at C-2 enhances PDE3B inhibition (IC₅₀ < 1 µM) by stabilizing hydrogen bonding with catalytic domains .
  • C-3 modifications : Aryl groups (e.g., 5-methoxypyridin-3-yl) improve membrane permeability and target engagement, as shown in HT-29 cell assays .

Q. What analytical challenges arise in quantifying pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in complex biological matrices?

  • Matrix interference : Endogenous amines in plasma compete with the compound’s amino group during LC-MS/MS analysis. Solution: Use ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance retention and specificity .
  • Low sensitivity : Derivatization with dansyl chloride improves fluorescence detection limits (LOD < 10 nM) in tissue homogenates .

Q. How can contradictory data on anticancer mechanisms (e.g., PDE3 inhibition vs. kinase modulation) be reconciled?

  • Dual-target activity : Some derivatives (e.g., compound 5a) inhibit PDE3B while concurrently activating PKM2 (pyruvate kinase M2), a metabolic enzyme overexpressed in cancers. This dual effect explains potent cytotoxicity (IC₅₀ = 0.3 µM in HepG-2 cells) .
  • Pathway crosstalk : cAMP/PKA signaling downstream of PDE3 inhibition may synergize with kinase modulation, necessitating phosphoproteomic profiling to map interactions .

Q. What emerging applications exist beyond oncology (e.g., antimicrobial or anti-inflammatory)?

  • Antimicrobial activity : Adamantane-pyrido[2,3-d]pyrimidines show MIC values of 8–16 µg/mL against Staphylococcus aureus via disruption of bacterial membrane integrity .
  • Anti-inflammatory : mPGES-1 inhibitors derived from pyrido[2,3-d]pyrimidinones reduce PGE2 levels by >80% in LPS-stimulated macrophages, with minimal COX-2 off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.